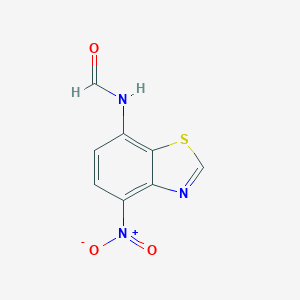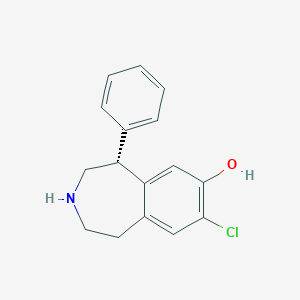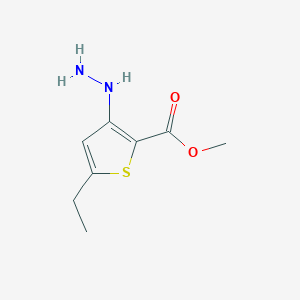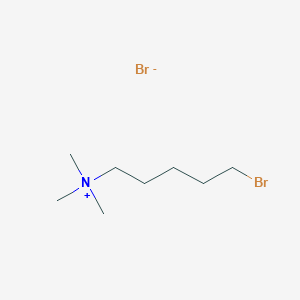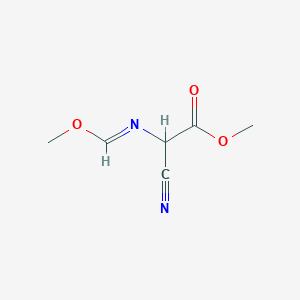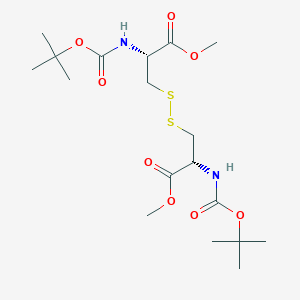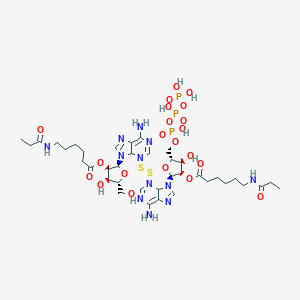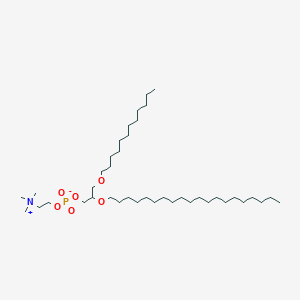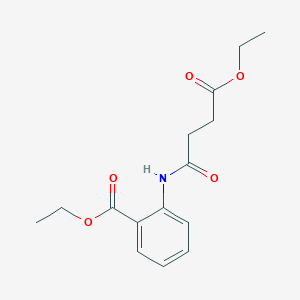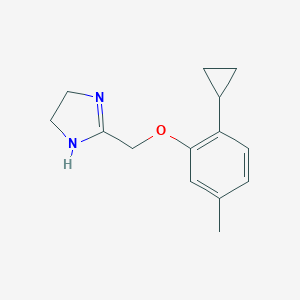
1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that granisetron, the parent compound, is a well-known antagonist of the serotonin receptor (5-ht3 receptor)
Mode of Action
If it acts similarly to Granisetron, it may function as an antagonist of the 5-HT3 receptor . This means it could bind to these receptors and block their activation by serotonin, a neurotransmitter involved in nausea and vomiting.
Biochemical Pathways
If it acts like granisetron, it may influence the signaling pathway of the 5-ht3 receptor . By blocking this receptor, it could potentially disrupt the transmission of signals that trigger nausea and vomiting.
Result of Action
If it behaves like Granisetron, it may prevent the activation of 5-HT3 receptors , potentially reducing the occurrence of nausea and vomiting.
Preparation Methods
The synthesis of 1-Desmethyl 2-Methyl Granisetron involves several steps, starting from the appropriate precursors. The synthetic route typically includes the formation of the indazole ring system, followed by the introduction of the methyl and desmethyl groups. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
Chemical Reactions Analysis
1-Desmethyl 2-Methyl Granisetron undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
1-Desmethyl 2-Methyl Granisetron has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis and quality control of Granisetron Hydrochloride.
Biology: It is studied for its potential biological activities and interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development and production of pharmaceuticals, particularly in the synthesis of antiemetic agents
Comparison with Similar Compounds
1-Desmethyl 2-Methyl Granisetron can be compared with other similar compounds, such as:
Granisetron Hydrochloride: The parent compound, which is a potent antiemetic agent.
1-Desmethyl Granisetron (Granisetron Impurity B): Another impurity found in the synthesis of Granisetron Hydrochloride.
Properties
CAS No. |
127472-42-8 |
|---|---|
Molecular Formula |
C18H24N4O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |
InChI |
InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+ |
InChI Key |
INMQDEMSQWWCSB-AGUYFDCRSA-N |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
Canonical SMILES |
CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |
Synonyms |
endo-N-(9-Methyl-9-Azabicyclo[3.3.1]non-3-yl)-2-methyl-2H-indazole_x000B_-3-carboxamide; Granisetron Impurity A; USP Granisetron Related Compound A; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


